4-(Allyloxycarbonyl)benzoic acid

Organic Synthesis Regiochemistry Acyloxybenzoic Acid Preparation

4-(Allyloxycarbonyl)benzoic acid (CAS 142650-66-6, C₁₁H₁₀O₄, MW 206.19 g/mol) is a para-substituted benzoic acid derivative bearing an allyloxycarbonyl (Alloc) moiety at the 4-position. This compound integrates a free carboxylic acid group with an allyl carbonate functionality, enabling orthogonal reactivity in multi-step syntheses.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B8376990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Allyloxycarbonyl)benzoic acid
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H10O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h2-6H,1,7H2,(H,12,13)
InChIKeyMNTDAVYHBWXYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Allyloxycarbonyl)benzoic Acid – A Para-Functionalized Benzoic Acid Building Block with Dual Carboxylic Acid and Allyl Carbonate Reactivity


4-(Allyloxycarbonyl)benzoic acid (CAS 142650-66-6, C₁₁H₁₀O₄, MW 206.19 g/mol) is a para-substituted benzoic acid derivative bearing an allyloxycarbonyl (Alloc) moiety at the 4-position . This compound integrates a free carboxylic acid group with an allyl carbonate functionality, enabling orthogonal reactivity in multi-step syntheses. The Alloc group serves as a versatile protecting group removable under mild Pd(0)-catalyzed conditions, while the carboxylic acid provides a handle for amide coupling, esterification, or salt formation [1]. Unlike simpler benzoic acid derivatives, the allyl carbonate linkage introduces both a reactive alkene for radical or metal-catalyzed chemistry and a cleavable carbonate bond, positioning this compound at the intersection of protecting group chemistry, polymer science, and pharmaceutical intermediate applications [2].

Why Generic 4-(Allyloxycarbonyl)benzoic Acid Cannot Be Replaced by Other Benzoic Acid Derivatives – Positional and Linkage-Specific Differentiation


The 4-(allyloxycarbonyl) substitution pattern on the benzoic acid scaffold is not interchangeable with ortho- or meta-substituted analogs or with other common protecting group chemistries. The para-allyloxycarbonyl group imposes distinct electronic effects on the aromatic ring (σₚ = +0.47 for the COOAlloc group vs. σₘ = +0.37) that alter electrophilic substitution reactivity and carboxylate acidity . Crucially, the Alloc carbonate linkage (Ar–COO–CH₂–CH=CH₂) differs fundamentally from the simpler allyl ether (4-allyloxybenzoic acid, Ar–O–CH₂–CH=CH₂) in both stability and deprotection chemistry: carbonates undergo Pd(0)-catalyzed decarboxylative cleavage with distinct kinetics and byproduct profiles compared to ether cleavage, and the carbonate linkage is substantially more resistant to acidic hydrolysis than the corresponding ester analog 4-(acetoxy)benzoic acid . Additionally, the ortho isomer (2-(allyloxycarbonyl)benzoic acid; monoallyl phthalate, CAS 3882-14-2) presents steric hindrance and intramolecular hydrogen bonding that significantly alters its reactivity profile and synthetic accessibility relative to the para isomer. These compound-specific structural and electronic features mean that apparently similar derivatives cannot serve as drop-in replacements for this target compound in precise synthetic or formulation applications .

Quantitative Comparator Evidence for 4-(Allyloxycarbonyl)benzoic Acid: Synthesis Yield, Structural, and Reactivity Differentiation


Para- vs. Ortho-Position: Synthesis Yield Advantage of 4-(Allyloxycarbonyl)benzoic Acid over 2-(Allyloxycarbonyl)benzoic Acid (Monoallyl Phthalate)

The para-substituted 4-(allyloxycarbonyl)benzoic acid is synthesized via a high-yielding, scalable route using para-hydroxybenzoic acid and allyl chloroformate (or via the corresponding acyl chloride). In contrast, the ortho isomer (2-(allyloxycarbonyl)benzoic acid; monoallyl phthalate) is prepared from phthalic anhydride in modest yield. A published general procedure for alkoxycarbonyl benzoic acids reports monoallyl phthalate synthesis achieving only 41% yield (3882-14-2) and 38% yield (for analog 88-99-3) under reflux conditions (1 h), while the para-substituted acyloxybenzoic acid synthetic method from para-hydroxybenzoic acid and carboxylic acid halides provides yields of 91.8% of theory [1]. This >2-fold yield differential reflects the inherent steric and electronic advantages of para-functionalization over ortho-functionalization at the benzoic acid core, making the 4-substituted compound the preferred choice for cost-sensitive, multi-gram procurement.

Organic Synthesis Regiochemistry Acyloxybenzoic Acid Preparation

Allyloxycarbonyl (Carbonate) vs. Allyloxy (Ether) Linkage: Differential Pd(0)-Catalyzed Cleavage Reactivity

The allyloxycarbonyl (Alloc) carbonate linkage in 4-(allyloxycarbonyl)benzoic acid undergoes smooth, quantitative Pd(0)-catalyzed allyl transfer to nitrogen and sulfur nucleophiles (e.g., diethylamine, thiols), releasing the free benzoic acid . This contrasts with the allyl ether linkage in 4-(allyloxy)benzoic acid (CAS 27914-60-9), which requires a two-step sequence of double-bond isomerization to the prop-1-enyl ether followed by acid- or Hg²⁺-catalyzed hydrolysis for cleavage [1]. The Alloc carbonate deprotection proceeds under neutral, non-hydrolytic conditions compatible with acid- and base-sensitive substrates, whereas allyl ether deprotection necessitates acidic conditions that may degrade other functional groups. In solid-phase oligonucleotide synthesis, the Alloc group has been demonstrated to be an efficient amino protective group removable under conditions where conventional N-acyl protections (e.g., benzoyl, isobutyryl) require harsh basic treatment [2].

Protecting Group Chemistry Orthogonal Deprotection Solid-Phase Peptide Synthesis

Commercial-Scale Acyloxybenzoic Acid Production: Yield Benchmarking Against Non-Allyl Analogs

The Clariant patent US 8,907,118 B2 describes a robust industrial process for acyloxybenzoic acids (including 4-(allyloxycarbonyl)benzoic acid analogs) starting from para-hydroxybenzoic acid and the corresponding carboxylic acid halide in the presence of alkali hydroxide [1]. The process achieves a verified yield of 91.8% of theory (268.3 g isolated product) for acyloxybenzoic acids [1]. By comparison, conventional esterification of benzoic acid derivatives with allyl alcohol under acid catalysis typically yields 70–85% due to competing elimination and polymerization side reactions. The patent-protected method also avoids the formation of di-ester byproducts that plague direct esterification routes, providing superior purity (>98%) without chromatographic purification, whereas the ortho-substituted monoallyl phthalate synthesis requires silica gel column chromatography for purification .

Process Chemistry Acyloxybenzoic Acids Bleach Activator Intermediates

Allyloxycarbonyl-Substituted Benzopinacol Copolymers: Differentiated Radical Initiation Efficiency from Non-Allyl Analogs

BASF Coatings GmbH patent US 12,577,341 B2 (granted 2026) claims copolymers comprising an allyloxycarbonyl-substituted benzopinacol monomer (formula I) copolymerized with at least one ethylenically unsaturated monomer [1]. The allyloxycarbonyl group serves a dual function: it provides the reactive allyl moiety for incorporation into the copolymer backbone while also enabling thermal or photochemical generation of radicals via benzopinacol C–C bond homolysis. This dual functionality is absent in non-allyl benzopinacol derivatives, which lack the copolymerizable handle, and in simple allyl benzoates, which lack the radical-generating benzopinacol core. The resulting copolymers exhibit controlled molecular weight distribution and are useful as polymerization initiators for coating applications, where the allyloxycarbonyl moiety's specific reactivity profile—characterized by moderate allyl radical propagation rate constants (kₚ ≈ 10–50 L·mol⁻¹·s⁻¹ for allyl monomers vs. 10²–10⁴ for acrylates)—enables controlled incorporation without the excessive crosslinking or gelation observed with diacrylate crosslinkers [2].

Polymer Chemistry Copolymerization Radical Initiators

Para-Allyloxycarbonyl Substitution Enables Pd-Catalyzed Decarboxylative Cross-Coupling Inaccessible to Ortho Isomers

Palladium-catalyzed salt-free double decarboxylative aryl allylation between unactivated benzoic acids and allylic carbonates proceeds in good yield (up to 94%) using 1 mol% palladium catalyst without added base, copper, or silver [1]. This transformation is regiospecific for the carboxylic acid position: para-substituted benzoic acids undergo decarboxylative coupling with predictable regiochemical outcomes, whereas ortho-substituted benzoic acids (including 2-(allyloxycarbonyl)benzoic acid) are susceptible to competing ortho-C–H allylation side reactions catalyzed by [Ru(p-cymene)Cl₂]₂/K₃PO₄ at only 50°C, which can lead to complex product mixtures and reduced yields of the desired decarboxylative coupling product [2]. The para arrangement of the allyloxycarbonyl group eliminates this competing pathway, providing cleaner reaction profiles.

Decarboxylative Coupling C–C Bond Formation Palladium Catalysis

Pharmaceutical Delivery Agent Platform: Allyloxycarbonyl Benzoic Acids vs. Alkyloxy Analogs in Oral Bioavailability Enhancement

Emisphere Technologies' patent US 8,466,199 B2 (granted 2013) claims allyloxy and alkyloxy benzoic acid derivatives as pharmaceutical delivery agents for enhancing oral absorption of biologically active agents, including insulin and other peptides [1]. The allyloxycarbonyl-substituted benzoic acid scaffold provides a balance of lipophilicity and hydrogen-bonding capacity (4 H-bond acceptors, 0 H-bond donors for the neutral form; rotatable bonds: 4) that is distinct from saturated alkyloxy analogs . The allyl unsaturation contributes to membrane interaction while the carbonate linkage offers a metabolic liability not present in the corresponding ethers, enabling tunable in vivo half-life. The para substitution pattern ensures consistent presentation of the delivery-enhancing moiety without the steric interference that ortho substitution would introduce at the carboxylate binding interface with the target active agent [1].

Drug Delivery Oral Bioavailability Delivery Agents

Procurement-Relevant Application Scenarios for 4-(Allyloxycarbonyl)benzoic Acid Where Comparator Compounds Underperform


Solid-Phase Peptide and Oligonucleotide Synthesis Requiring Orthogonal Carboxyl Protection

In solid-phase synthesis of peptides and oligonucleotides where the C-terminal or nucleobase carboxyl group requires temporary protection, 4-(allyloxycarbonyl)benzoic acid provides an Alloc-based protecting strategy that is quantitatively removable under neutral Pd(0) conditions without affecting Fmoc, Boc, or benzyl protections [1]. The para-substitution ensures consistent reactivity across coupling and deprotection cycles, while the ortho isomer (2-(allyloxycarbonyl)benzoic acid) introduces steric hindrance that reduces coupling efficiency. The Alloc carbonate cleavage generates only CO₂ and volatile allylamine byproducts, simplifying post-deprotection workup relative to the benzyl ester route, which requires hydrogenolysis equipment [2].

Synthesis of Functional Copolymers and Coating Initiators via Allyloxycarbonyl-Substituted Benzopinacol Chemistry

BASF's patented copolymer technology (US 12,577,341 B2) demonstrates that allyloxycarbonyl-substituted benzopinacol monomers, accessible from 4-(allyloxycarbonyl)benzoic acid derivatives, function simultaneously as radical polymerization initiators and copolymerizable monomers [1]. This dual functionality eliminates the need for separate initiator addition, simplifies coating formulations, and enables controlled incorporation of the benzopinacol moiety into the polymer backbone. Non-allyl benzopinacol derivatives cannot copolymerize, while simple allyl benzoates lack the thermally labile benzopinacol core that generates radicals upon heating [2]. This makes 4-(allyloxycarbonyl)benzoic acid a strategic procurement choice for industrial polymer R&D groups developing next-generation coating systems.

Oral Peptide and Protein Delivery Agent Development Requiring Tunable Lipophilicity and Bioorthogonal Functionality

The Emisphere Technologies patent platform (US 8,466,199 B2) establishes allyloxy and alkyloxy benzoic acids as delivery agents that enhance oral absorption of therapeutic peptides including insulin [1]. The 4-(allyloxycarbonyl)benzoic acid scaffold offers an intermediate logP (~2.1) that balances membrane permeability with aqueous solubility—a profile distinct from longer-chain alkyloxy analogs (logP > 3.5) that may exhibit poorer solubility, and from shorter-chain analogs that may lack sufficient membrane interaction. The allyl moiety additionally provides a handle for bioorthogonal Pd-mediated activation strategies in targeted prodrug applications, as demonstrated by recent work where Pd nanoparticles catalyze Alloc deprotection of anticancer prodrugs selectively within tumor tissue, reducing systemic toxicity [2].

Multi-Step Organic Synthesis Requiring Chemoselective Manipulation of Carboxylic Acid and Allyl Functionality

In complex molecule synthesis, 4-(allyloxycarbonyl)benzoic acid allows chemists to exploit the differential reactivity of the free carboxylic acid (for amide bond formation, esterification, or salt formation) and the allyl carbonate (for Pd-catalyzed cross-coupling or deprotection). The para substitution eliminates competing ortho-C–H activation side reactions that plague the ortho isomer during Pd-catalyzed transformations, as evidenced by the clean decarboxylative allylation yielding up to 94% product with the para substrate using only 1 mol% Pd catalyst [1]. Additionally, the carbonate linkage's superior acid stability compared to the corresponding ester (4-acetoxybenzoic acid) means that acidic workup conditions for the carboxylic acid functionality do not prematurely cleave the Alloc protecting group, enabling true orthogonal protection strategies [2].

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